molecular formula C18H17ClN2O2 B3863336 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

Cat. No. B3863336
M. Wt: 328.8 g/mol
InChI Key: GQNPTYWQDOYPAR-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in cell proliferation, DNA synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide exhibits significant biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to possess anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in lab experiments is its broad-spectrum biological activity, which makes it a potential candidate for the development of novel drugs and materials. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several potential future directions for the study of 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide. These include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as environmental science and energy storage, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine its toxicity and safety profiles in vivo.
In conclusion, 2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide is a promising chemical compound with significant potential applications in various fields. Its broad-spectrum biological activity and unique chemical structure make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to possess significant anticancer, antitubercular, and antimicrobial activities. In material science, it has been used as a precursor for the synthesis of various metal complexes with potential applications in catalysis and sensing. In agriculture, it has been used as a growth regulator for various crops.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-5-15-6-3-4-7-17(15)23-13-18(22)21-20-12-14-8-10-16(19)11-9-14/h2-4,6-12H,1,5,13H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPTYWQDOYPAR-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-allylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide

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